Cas no 932108-40-2 (4-ethenyl-2-methyl-1,3-thiazole)

4-Ethenyl-2-methyl-1,3-thiazole is a heterocyclic organic compound featuring a thiazole core substituted with an ethenyl group at the 4-position and a methyl group at the 2-position. This structure imparts reactivity and versatility, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its unsaturated ethenyl group allows for further functionalization through polymerization or addition reactions, while the thiazole ring contributes to its stability and potential biological activity. The compound is commonly utilized as a building block in the synthesis of more complex molecules, offering a balance of reactivity and structural specificity for targeted applications.
4-ethenyl-2-methyl-1,3-thiazole structure
932108-40-2 structure
Product Name:4-ethenyl-2-methyl-1,3-thiazole
CAS No:932108-40-2
MF:C6H7NS
MW:125.191479921341
CID:999498
PubChem ID:16112391
Update Time:2025-05-21

4-ethenyl-2-methyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 4-ethenyl-2-methyl-
    • 4-ethenyl-2-methyl-1,3-thiazole
    • SCHEMBL10247442
    • EN300-120817
    • 932108-40-2
    • Inchi: 1S/C6H7NS/c1-3-6-4-8-5(2)7-6/h3-4H,1H2,2H3
    • InChI Key: GNKYWCCWNZWGQF-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C)N=C1C

Computed Properties

  • Exact Mass: 125.02992040g/mol
  • Monoisotopic Mass: 125.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 92.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.1Ų

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Additional information on 4-ethenyl-2-methyl-1,3-thiazole

Comprehensive Analysis of 4-Ethenyl-2-methyl-1,3-thiazole (CAS No. 932108-40-2): Properties, Applications, and Industry Trends

4-Ethenyl-2-methyl-1,3-thiazole (CAS No. 932108-40-2) is a specialized organic compound belonging to the thiazole family, a class of heterocyclic compounds featuring sulfur and nitrogen atoms in their five-membered ring structure. This compound has garnered significant attention in recent years due to its unique chemical properties and versatile applications across industries such as flavor and fragrance, pharmaceutical intermediates, and material science. With the growing demand for novel aroma chemicals and functional additives, researchers are increasingly exploring the potential of this molecule.

The molecular structure of 4-ethenyl-2-methyl-1,3-thiazole combines a thiazole core with an ethenyl (vinyl) substituent at the 4-position and a methyl group at the 2-position. This configuration contributes to its distinct physicochemical characteristics, including moderate volatility and polarity, making it suitable for various formulation applications. Recent studies published in journals like Journal of Agricultural and Food Chemistry have highlighted its role as a flavor enhancer, particularly in creating savory or roasted notes in food products.

In the context of current industry trends, 4-ethenyl-2-methyl-1,3-thiazole aligns with several consumer-driven demands. The clean label movement and preference for natural-identical flavor compounds have increased its relevance in food technology. Furthermore, its potential as a building block in medicinal chemistry has been explored in patent literature, particularly for designing molecules with targeted biological activities. The compound's CAS number 932108-40-2 serves as a crucial identifier for researchers and regulatory compliance across global markets.

From a technical perspective, the synthesis of 4-ethenyl-2-methyl-1,3-thiazole typically involves cyclization reactions of appropriate precursors, with recent advancements focusing on green chemistry approaches to improve yield and sustainability. Analytical characterization techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and NMR spectroscopy are routinely employed for quality control. The compound's stability profile under various storage conditions has been documented in technical datasheets, showing good resistance to oxidation when properly stored.

The commercial landscape for thiazole derivatives like 4-ethenyl-2-methyl-1,3-thiazole reflects broader market dynamics. According to industry reports, the global flavor and fragrance chemicals market is projected to grow significantly, driven by demand in emerging economies and premium product segments. This compound's sensory properties make it particularly valuable for applications requiring subtle yet impactful aromatic contributions, such as in gourmet food products or fine fragrances.

Research into 4-ethenyl-2-methyl-1,3-thiazole continues to evolve, with recent investigations exploring its potential in bioactive formulations and smart materials. Its molecular architecture offers opportunities for further structural modifications, a subject of ongoing academic interest. Safety evaluations and toxicological profiles have been conducted in accordance with international standards, supporting its responsible use in various applications.

For professionals seeking technical specifications, the compound is typically characterized by its molecular weight of 125.19 g/mol, boiling point range, and specific spectral data. Suppliers often provide detailed certificates of analysis that include parameters such as purity (commonly ≥95% by GC), appearance (usually colorless to pale yellow liquid), and odor characteristics (typically described as nutty or roasted).

In conclusion, 4-ethenyl-2-methyl-1,3-thiazole (CAS No. 932108-40-2) represents an important member of the heterocyclic compounds family with diverse industrial applications. Its continued relevance stems from both its functional properties and alignment with contemporary market needs for specialty chemicals. As research progresses, new applications for this versatile molecule are likely to emerge, further solidifying its position in various technological domains.

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